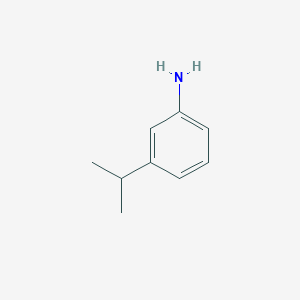

3-Isopropylaniline

描述

International Union of Pure and Applied Chemistry Naming Conventions

The International Union of Pure and Applied Chemistry systematic name for this compound is 3-(propan-2-yl)aniline, which precisely describes the structural arrangement according to established nomenclature rules. This designation follows the principle of naming the compound as a substituted aniline, where the parent structure is aniline (aminobenzene) and the substituent is a propan-2-yl group (isopropyl group) located at the third position of the benzene ring.

The International Union of Pure and Applied Chemistry naming convention requires specific attention to positional numbering, where the amino group receives priority in numbering the benzene ring positions. Consequently, the amino group occupies position 1, and the isopropyl substituent is located at position 3, resulting in the systematic name 3-(propan-2-yl)aniline. This naming approach ensures unambiguous identification and eliminates potential confusion with other positional isomers.

Alternative International Union of Pure and Applied Chemistry acceptable names include this compound and benzenamine, 3-(1-methylethyl)-, which represent different but equally valid systematic approaches to describing the same molecular structure. These variations reflect the flexibility within International Union of Pure and Applied Chemistry nomenclature while maintaining structural precision and clarity.

Systematic and Common Synonyms

This compound is recognized through numerous systematic and common synonyms that reflect different naming approaches and historical usage patterns. The most frequently encountered systematic synonyms include 3-aminocumene and meta-cumidine, both of which derive from alternative naming strategies. The term "cumidine" specifically refers to isopropyl-substituted anilines, with the meta prefix indicating the third position substitution pattern.

Additional systematic synonyms encompass 3-(1-methylethyl)benzenamine, 3-isopropylbenzenamine, and 3-propan-2-ylaniline, each representing valid systematic approaches to describing the molecular structure. These variations demonstrate the multiple acceptable ways to systematically name the same compound while maintaining chemical accuracy and precision.

Common names and trade designations include meta-isopropylaniline, 3-aminoisopropylbenzene, and 3-isopropylphenylamine. These names often reflect historical usage patterns or specific industrial applications where simplified nomenclature facilitates communication and documentation. The diversity of naming conventions underscores the importance of maintaining comprehensive synonym databases for effective chemical information management.

Chemical Abstracts Service Registry and Regulatory Identifiers

The Chemical Abstracts Service Registry Number 5369-16-4 serves as the primary international identifier for this compound, providing unambiguous identification across chemical databases and regulatory systems. This unique numerical identifier eliminates potential confusion arising from multiple names or synonyms and ensures consistent tracking throughout the chemical literature and commercial applications.

The European Community Number 611-035-1 represents the regulatory identifier used within European Union chemical registration and classification systems. This designation facilitates compliance with European chemical regulations and ensures proper identification within the Registration, Evaluation, Authorisation and Restriction of Chemicals framework and other European regulatory programs.

Additional regulatory identifiers include the Molecular Design Limited Number MFCD00092918, which provides identification within specialized chemical databases and inventory systems. The PubChem Compound Identifier 458679 serves as the primary identifier within the PubChem database maintained by the National Center for Biotechnology Information. These multiple identification systems ensure comprehensive tracking and documentation across diverse scientific and regulatory platforms.

The International Chemical Identifier Key XCCNRBCNYGWTQX-UHFFFAOYSA-N provides a unique hash code representation of the molecular structure, enabling precise identification through computational chemistry applications and database searches. This standardized identifier system facilitates automated chemical information processing and ensures structural consistency across different software platforms and databases.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-7(2)8-4-3-5-9(10)6-8/h3-7H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCCNRBCNYGWTQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50332545 | |

| Record name | 3-Isopropylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5369-16-4 | |

| Record name | 3-(1-Methylethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5369-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Isopropylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism and Process Design

The Friedel-Crafts alkylation represents the most widely adopted method for 3-isopropylaniline synthesis. Patent CN105622428A discloses a continuous-flow approach using meta-toluidine (3-methylaniline) and isopropanol as starting materials. The reaction occurs in a sulfuric acid medium, facilitated by a zirconium oxide-based solid acid catalyst. The mechanism proceeds through electrophilic substitution, where the isopropyl carbocation generated from the isopropanol reacts with the activated aromatic ring of meta-toluidine.

Key operational parameters include:

- Temperature : 60–95°C in the reaction tube

- Residence time : 10–45 seconds

- Catalyst : Sulfate-loaded zirconium oxide (0.2–1.0 mm particle size)

The use of a multistage T-shaped jet mixer ensures rapid mixing of the meta-toluidine-sulfuric acid complex (Component 1) and isopropanol (Component 2) at a 5:1 to 10:1 flow ratio, minimizing byproduct formation.

Optimization and Yield Enhancement

Example 2 of the patent demonstrates the process at scale:

- Reactants : 214.3 g meta-toluidine, 250 g isopropanol

- Catalyst : 6.0 g sulfated zirconium oxide

- Yield : 83.2% after vacuum distillation (GC purity 96.2%)

Notably, the solid acid catalyst enables recyclability, with no significant activity loss observed over five consecutive batches. This contrasts sharply with traditional liquid acid catalysts, which generate stoichiometric waste.

Direct Alkylation Using Hydrogen Fluoride Catalysis

Historical Context and Limitations

Early synthetic routes, such as those described in EP0066325A1, employed hydrogen fluoride (HF) as a catalyst for alkylating meta-toluidine with isopropyl chloride. While effective in achieving moderate yields, this method poses significant safety challenges due to HF’s extreme toxicity and corrosivity.

Process Overview

The HF-mediated process involves:

- Reaction conditions : 0–10°C, 15.5-hour reaction time

- Workup : Precipitation of the hydrochloride salt from organic solution

Despite its historical relevance, this method has been largely supplanted by safer alternatives due to regulatory restrictions on HF handling and the high costs associated with waste neutralization.

Comparative Analysis of Synthetic Methods

The table below contrasts the two primary methods:

Recent Advances in Reactor Design and Catalysis

Microreactor Technology

The implementation of quartz or zirconium oxide reaction tubes (2.5–5 mm diameter) in continuous-flow systems enhances heat transfer and mass transfer efficiency. This design reduces hot spots and improves selectivity, particularly critical for maintaining the regioselectivity of isopropylation at the para position relative to the methyl group.

Catalyst Innovations

Recent developments focus on tailoring solid acid catalysts to improve longevity and activity. Sulfated metal oxides (e.g., TiO₂-SO₄²⁻, ZrO₂-SO₄²⁻) exhibit Bronsted acidity comparable to concentrated sulfuric acid while remaining heterogeneous and recyclable.

Industrial Production Considerations

Scalable synthesis of this compound requires addressing:

化学反应分析

Halogenation

3-Isopropylaniline undergoes bromination in aqueous HBr or with Br₂/FeBr₃, yielding mono- or di-substituted products. The isopropyl group’s steric bulk reduces para-substitution efficiency compared to unsubstituted aniline .

| Reaction Conditions | Product(s) Formed | Yield (%) | Reference |

|---|---|---|---|

| Br₂ (1 eq), FeBr₃, 25°C | 2-Bromo-3-isopropylaniline | 65 | |

| Br₂ (2 eq), H₂O, 60°C | 2,4-Dibromo derivative | 45 |

Nitration

Nitration with HNO₃/H₂SO₄ produces 2-nitro-3-isopropylaniline as the major product. The meta-directing effect of the isopropyl group competes with the -NH₂ group’s ortho/para-directing influence .

Sulfonation

Sulfonation with H₂SO₄ yields the 2-sulfo derivative. Steric hindrance from the isopropyl group slows reaction kinetics compared to aniline .

Friedel-Crafts Alkylation/Acylation

While the -NH₂ group typically deactivates the ring toward Friedel-Crafts reactions, this compound exhibits limited reactivity under harsh conditions :

| Reaction Type | Electrophile | Conditions | Outcome |

|---|---|---|---|

| Alkylation | Isopropyl chloride | AlCl₃, 80°C, 12h | Low yield (<20%) due to steric hindrance |

| Acylation | Acetyl chloride | AlCl₃, reflux | No reaction observed |

Biocatalytic Degradation

This compound resists degradation by Rhodococcus ruber R1’s aniline dioxygenase system, unlike o- and p-isopropylanilines. This highlights steric and electronic effects on enzymatic activity :

| Substrate | Degradation Efficiency (%) | Enzyme System |

|---|---|---|

| This compound | 0 | Aniline dioxygenase |

| 2-Isopropylaniline | 32 | Aniline dioxygenase |

Michael Additions

In reactions with sulfonyl acetylene sulfonyl fluorides (SASFs), this compound shows no reactivity under ambient conditions, contrasting with primary amines :

| Nucleophile | SASF Reagent | Product Formed | Yield (%) |

|---|---|---|---|

| This compound | TIPS-SASF | No reaction | 0 |

Comparative Reactivity of Substituted Anilines

The position and nature of substituents critically influence reactivity:

| Compound | Electrophilic Substitution Rate (vs. Aniline) | Quinoline Synthesis Efficiency | Enzymatic Degradation |

|---|---|---|---|

| Aniline | 1.0 (reference) | High | High |

| This compound | 0.3 | Moderate | None |

| p-Isopropylaniline | 0.5 | High | Low (2%) |

科学研究应用

Chemical Synthesis

3-Isopropylaniline serves as a crucial intermediate in the synthesis of various organic compounds, particularly in the dye and pigment industries. It can undergo several reactions:

- Oxidation : Produces nitro and nitroso derivatives.

- Reduction : Forms aniline derivatives.

- Substitution : Leads to various substituted aniline derivatives depending on the substituents used.

These reactions highlight its utility in creating complex molecules for industrial applications.

Biological Applications

Research has indicated that this compound possesses potential biological activities, making it a candidate for pharmaceutical development:

- Antimicrobial Properties : Studies have explored its efficacy against various microbial strains, suggesting that it may inhibit growth through specific biochemical pathways.

- Antifungal Activity : Recent investigations have demonstrated comparable antifungal effects to established drugs, indicating its potential as a lead compound in antifungal drug discovery .

Case Study: Antifungal Activity

A study evaluated the antifungal properties of a derivative of this compound against Botryosphaeria ribis, showing significant inhibition comparable to pyrimethanil . This suggests its potential use in agricultural applications to combat fungal pathogens.

Industrial Applications

In addition to its role in chemical synthesis and biological research, this compound is utilized in various industrial processes:

- Production of Specialty Chemicals : It is involved in creating polymers and resins used in coatings and adhesives.

- Dyes and Pigments : Its unique structure allows for the synthesis of vibrant dyes used in textiles and inks.

Environmental Considerations

Research into the environmental impact of this compound is crucial due to its industrial usage. Studies have focused on its biodegradability and potential toxicity to aquatic life, emphasizing the need for responsible handling and disposal practices.

作用机制

The mechanism of action of 3-Isopropylaniline involves its interaction with specific molecular targets and pathways. As an intermediate, it participates in various chemical reactions that lead to the formation of bioactive compounds. These compounds can then exert their effects through different biological pathways, depending on their structure and function .

相似化合物的比较

Substituent Variations and Molecular Properties

The following table compares 3-Isopropylaniline with three structurally related compounds: 3-Isobutylaniline , 3-Ethylaniline , and 3-Isopropoxyaniline .

*Estimated based on substituent size and electronic effects.

Reactivity and Functional Group Influence

Steric Effects :

Electronic Effects :

Key Research Findings

Synthetic Utility: this compound’s amino group enables its use in multicomponent reactions (e.g., Ugi-4CR) to generate heterocycles like indoles with high yields (92%) . In contrast, 3-Isopropoxyaniline’s ether linkage may limit participation in similar reactions due to reduced nucleophilicity .

Environmental Impact: this compound is classified as toxic to aquatic life (R52), necessitating careful disposal . No such data are reported for 3-Ethylaniline or 3-Isopropoxyaniline.

Thermal Stability :

- The higher boiling point of 3-Isopropoxyaniline (259.2°C) compared to this compound (101–103°C) reflects stronger intermolecular forces (dipole-dipole interactions) due to the oxygen atom .

生物活性

3-Isopropylaniline, a derivative of aniline, is an aromatic amine with the chemical formula C₉H₁₃N. Its structure includes an isopropyl group attached to the nitrogen of the aniline ring, influencing its biological properties and activity. This compound has garnered attention in various fields, including medicinal chemistry and toxicology, due to its potential pharmacological effects and safety profile.

- Molecular Formula : C₉H₁₃N

- Molecular Weight : 135.21 g/mol

- CAS Number : 5369-16-4

Biological Activity Overview

This compound exhibits a range of biological activities, primarily due to its ability to interact with various enzymes and receptors. Studies have shown that it may have implications in drug development and environmental toxicity.

This compound's biological activity can be attributed to:

- Enzyme Interaction : It has been studied for its ability to inhibit certain enzymes, which can affect metabolic pathways.

- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways critical for cellular function.

Toxicological Profile

The safety data for this compound indicates several health risks associated with exposure:

- Skin and Eye Irritation : The compound is known to cause irritation upon contact with skin or eyes .

- Respiratory Effects : Inhalation can lead to respiratory irritation and other acute health effects .

- Methemoglobinemia Risk : High levels of exposure can interfere with oxygen transport in the blood, leading to methemoglobinemia .

1. Enzyme Inhibition Studies

Research has indicated that this compound can act as an enzyme inhibitor. For instance, studies on its interaction with cytochrome P450 enzymes have shown that it can modulate their activity, potentially affecting drug metabolism.

2. Pharmacological Applications

- Potential Drug Development : Its structural properties suggest that it could serve as a lead compound in developing pharmaceuticals targeting specific metabolic pathways. Research indicates that derivatives of this compound have shown promise in antibacterial activity against Gram-positive bacteria .

3. Environmental Impact

Studies on this compound's environmental behavior reveal concerns regarding its persistence and toxicity in aquatic systems. It has been implicated in ecological toxicity assessments due to its potential harmful effects on aquatic organisms .

Comparative Biological Activity Table

| Compound | Biological Activity | Mechanism of Action | Reference |

|---|---|---|---|

| This compound | Enzyme inhibition | Modulates cytochrome P450 activity | |

| 4-Bromo-3-isopropylaniline | Antimicrobial properties | Interacts with bacterial enzymes | |

| 2-Fluoro-3-isopropylaniline | Enhanced pharmacokinetics | Improves drug selectivity |

常见问题

Q. What statistical methods are appropriate for analyzing bioactivity data of this compound derivatives?

- Methodological Answer : Use ANOVA to compare dose-response curves (e.g., IC₅₀ values) across derivatives. For structure-activity relationship (SAR) studies, apply multivariate regression to correlate substituent effects (Hammett σ values) with bioactivity. Include 95% confidence intervals to assess significance .

Guidelines for Data Interpretation and Reporting

- Contradiction Analysis : When conflicting data arise (e.g., solubility discrepancies), replicate experiments using identical conditions and validate with orthogonal methods (e.g., gravimetric vs. spectroscopic analysis) .

- Literature Comparison : Align findings with prior studies (e.g., Ugi-4CR yields) and discuss deviations in terms of catalyst choice or solvent purity .

- Ethical and Safety Reporting : Declare storage protocols, hazard mitigation steps, and ethical approvals (if applicable) in publications, adhering to journal guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。